3-Amino-3-(2-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-3-(2-fluorophenyl)propan-1-ol involves the reduction of (2-fluorophenyl)-hydroxy-acetonitrile using a borane-tetrahydrofuran complex. The reaction is typically carried out in tetrahydrofuran at 75°C for 2 hours. After the reaction, the mixture is cooled, and methanol is added, followed by hydrogen chloride in 1,4-dioxane. The resulting mixture is heated to reflux, cooled, and then concentrated under reduced pressure. The product is obtained by basifying the aqueous layer with sodium carbonate and extracting with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
3-Amino-3-(2-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propan-1-ol
- 3-Amino-2-(3-fluorophenyl)propan-1-ol
- 3-Aminopropan-1-ol
Uniqueness
3-Amino-3-(2-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-amino-3-(2-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRDDNOUZSPGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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